1-Aminopyrrole
CAS No.: 765-39-9
Cat. No.: VC1966312
Molecular Formula: C4H6N2
Molecular Weight: 82.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765-39-9 |
|---|---|
| Molecular Formula | C4H6N2 |
| Molecular Weight | 82.1 g/mol |
| IUPAC Name | pyrrol-1-amine |
| Standard InChI | InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 |
| Standard InChI Key | YNZAFFFENDLJQG-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)N |
| Canonical SMILES | C1=CN(C=C1)N |
Introduction
Chemical Structure and Properties
1-Aminopyrrole (C₄H₆N₂) consists of a pyrrole ring with an amino group attached to the ring nitrogen. This arrangement creates a hydrazine-like N-N bond that contributes to its unique reactivity and structural characteristics.
Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆N₂ |
| Molecular Weight | 82.11 g/mol |
| CAS Number | 765-39-9 |
| IUPAC Name | 1H-pyrrol-1-amine |
| SMILES Notation | NN1C=CC=C1 |
| InChI Key | YNZAFFFENDLJQG-UHFFFAOYSA-N |
Table 1: Key chemical identifiers of 1-aminopyrrole
Structural Characteristics
Conformational Analysis
Ab initio studies using 3-21G and 3-21G(N*) basis sets have revealed four stationary structures of 1-aminopyrrole :
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The lowest-energy equilibrium structure is the 'perpendicular' Cs form, where a pyramidal NH₂ group is bisected by the plane of the pyrrole ring.
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The transition structure for inversion at the NH₂ group is the perpendicular C2v form, which lies 24.5 kJ mol⁻¹ above the equilibrium structure after zero-point vibrational-energy corrections.
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The transition structure for rotation about the N-NH₂ bond is the 'parallel' Cs form, where a plane of symmetry bisects both the pyrrole ring and the attached pyramidal NH₂ group, lying 26.5 kJ mol⁻¹ above the equilibrium structure.
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The planar C2v structure is a second-order saddle point lying 69.4 kJ mol⁻¹ above the equilibrium structure.
Synthesis Methods
Several routes have been developed for the synthesis of 1-aminopyrrole, each with specific advantages depending on the desired application and scale.
Modified Synthesis Routes
Recent developments have improved the synthetic accessibility of 1-aminopyrrole:
Organometallic Approaches
A notable approach involves the formation of 1-aminopyrrole from molecular nitrogen using pyrrolylimido complexes of molybdenum and tungsten. This method represents an innovative approach to nitrogen fixation and functionalization, demonstrating the potential for utilizing transition metal complexes in the synthesis of nitrogen-containing heterocycles .
Table 3: Comparison of different synthesis methods for 1-aminopyrrole
Reactivity and Chemical Transformations
1-Aminopyrrole displays distinctive reactivity patterns due to its unique N-N bond and the electronic properties of the pyrrole ring.
Formation of 1,1'-Bipyrrole
1-Aminopyrrole serves as a key intermediate in the synthesis of 1,1'-bipyrrole. The reaction of 1-aminopyrrole with 2,5-dimethoxytetrahydrofuran yields 1,1'-bipyrrole, although care must be taken during isolation due to the sublimation properties of the product .
Reactions with Carbonyl Compounds
The amine group of 1-aminopyrrole readily reacts with acyl chlorides and anhydrides to form N-acylamide derivatives. For example, N-benzoyl derivatives of 1-aminopyrrole have shown potent inhibitory activity against various metallo-β-lactamases with inhibition constants in the low μM range .
Formation of Complex Heterocycles
1-Aminopyrrole plays a crucial role in the synthesis of fully and partially substituted pyrrole heterocycles through reactions with compounds containing active methylenic or methinic groups. The reaction proceeds through conjugated azoalkene intermediates, although the stability of these intermediates can affect the yield of the desired products .
Applications in Medicinal Chemistry and Materials Science
Enzyme Inhibition
Derivatives of 1-aminopyrrole have shown significant potential as enzyme inhibitors. For instance, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, which incorporate the 1-aminopyrrole scaffold, have demonstrated potent inhibitory activity against metallo-β-lactamases (MBLs), a family of enzymes responsible for bacterial resistance to β-lactam antibiotics .
A structure-activity relationship study of these derivatives revealed that:
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The 3-carbonitrile group is crucial for inhibitory activity
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The vicinal 4,5-diphenyl groups contribute to potency
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The N-benzyl side chain plays an important role in the binding interactions
In particular, N-benzoyl derivatives of these compounds have shown significant enhancement of bacterial sensitivity to meropenem when tested against IMP-1, CphA, or AIM-1-producing cell cultures .
Building Blocks in Synthesis
The unique reactivity of 1-aminopyrrole makes it a valuable building block for the synthesis of complex nitrogen-containing heterocycles with potential applications in materials science and pharmaceutical development. The ability to form 1,1'-bipyrrole structures has implications for the development of advanced materials with unique electronic and optical properties .
| Hazard Type | Classification | Warning Statement |
|---|---|---|
| Physical Hazard | Flammable liquid and vapor (H226) | Warning |
| Health Hazard | Harmful if swallowed (H302) | Warning |
| Health Hazard | Causes severe skin burns and eye damage (H314) | Danger |
Table 4: GHS hazard classifications for 1-aminopyrrole
Recommended Precautions
Based on the hazard profile, the following precautions are recommended when handling 1-aminopyrrole:
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Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection
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Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources
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Store in a well-ventilated place with container tightly closed
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Avoid contact with skin, eyes, and clothing
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In case of contact with skin or eyes, rinse immediately with water and seek medical attention
Current Research and Future Perspectives
Recent Developments
Current research on 1-aminopyrrole focuses on expanding its synthetic utility and exploring new applications in various fields:
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Development of more efficient synthetic routes with higher yields and fewer steps
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Investigation of its potential as a building block for new heterocyclic frameworks with improved biological activities
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Exploration of transition metal-catalyzed reactions involving 1-aminopyrrole for the synthesis of complex nitrogen-containing molecules
Future Directions
The unique structural and electronic properties of 1-aminopyrrole suggest several promising avenues for future research:
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Exploration of 1-aminopyrrole derivatives as inhibitors of clinically relevant enzymes beyond metallo-β-lactamases
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Investigation of its potential in developing novel antibacterial agents to address the growing concern of antimicrobial resistance
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Utilization of 1-aminopyrrole in the synthesis of advanced materials with applications in electronics and energy storage
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Development of asymmetric variants of 1-aminopyrrole-based reactions for the synthesis of chiral compounds of pharmaceutical interest
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